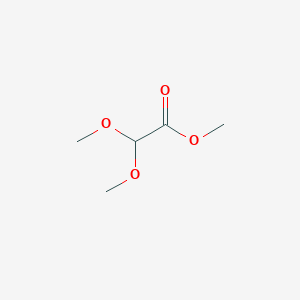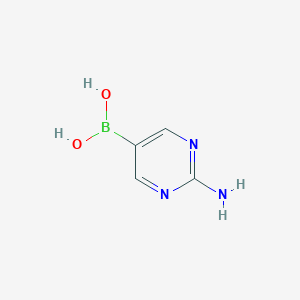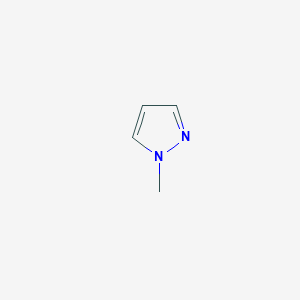
Bimoclomol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bimoclomol has a wide range of scientific research applications. It has been investigated for its potential therapeutic benefits in treating protein misfolding disorders, neuropathy, and neuropathic pain . The compound’s ability to induce heat shock proteins makes it a valuable tool in studying cellular stress responses and protective mechanisms . This compound has also been explored for its potential use in treating cardiovascular diseases due to its cytoprotective properties .
Mécanisme D'action
Target of Action
Bimoclomol primarily targets the Heat Shock Factor protein 1 (HSF-1) . HSF-1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for maintaining cell integrity during normal growth and pathophysiological conditions .
Mode of Action
This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This interaction is extended by this compound, contributing to the co-induction of chaperone molecules observed in the presence of stress . This suggests that this compound may be valuable in targeting HSF-1 to induce up-regulation of protective HSPs in a non-stressful manner for therapeutic benefit .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the heat shock response, which results in the induction of the synthesis of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Result of Action
The cytoprotective effects of this compound observed under several experimental conditions are likely mediated by the coordinate expression of all major HSPs . This nontoxic drug, which is under Phase II clinical trials, has enormous potential therapeutic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of cell stress (e.g., heat shock, HSP90 inhibition, or protein aggregates), this compound potentiates the induction of HSPs and helps protect cells from damage . .
Orientations Futures
Bimoclomol has shown potential therapeutic applications in several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is currently under Phase II clinical trials . The cytoprotective effects observed are likely mediated by the coordinate expression of all major HSPs .
Analyse Biochimique
Biochemical Properties
Bimoclomol interacts with heat shock factor 1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Cellular Effects
This compound has been observed to have cytoprotective effects under several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is believed to protect cells from damage by potentiating the induction of HSPs .
Molecular Mechanism
This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of this compound observed previously .
Temporal Effects in Laboratory Settings
It has been observed that in the presence of mild ischemia, this compound induced a rapid synthesis of HSP70 .
Dosage Effects in Animal Models
It has been shown to have cytoprotective effects in a murine model of ischemia .
Metabolic Pathways
It is known to interact with HSF-1, a key regulator of the heat shock response .
Transport and Distribution
It is known to bind to HSF-1, suggesting it may be distributed to wherever HSF-1 is located within the cell .
Subcellular Localization
Given its interaction with HSF-1, it is likely to be found wherever HSF-1 is located within the cell .
Méthodes De Préparation
La synthèse du bimoclomol implique des méthodes régiosélectives et énantiospécifiques. L'une des voies de synthèse comprend l'utilisation de dérivés glycidyliques chiraux . Le processus implique le développement d'une méthode sélective pour la N-oxydation de la pyridine, qui est cruciale pour la synthèse à la fois du this compound et de son composé apparenté, l'arimoclomol . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard utilisées dans la fabrication pharmaceutique.
Analyse Des Réactions Chimiques
Bimoclomol subit diverses réactions chimiques, notamment des réactions d'oxydation et de substitution. Le composé est connu pour se lier au facteur 1 de la protéine de choc thermique (HSF-1) et induire une liaison prolongée du HSF-1 aux éléments de l'ADN . Cette interaction contribue à la co-induction de la chaperonne observée avec le this compound . Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques standard et les catalyseurs utilisés en chimie de la pyridine. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. Il a été étudié pour ses avantages thérapeutiques potentiels dans le traitement des troubles de mauvais repliement des protéines, de la neuropathie et de la douleur neuropathique . La capacité du composé à induire des protéines de choc thermique en fait un outil précieux pour étudier les réponses au stress cellulaire et les mécanismes de protection . This compound a également été exploré pour son utilisation potentielle dans le traitement des maladies cardiovasculaires en raison de ses propriétés cytoprotectrices .
Mécanisme d'action
Le mécanisme d'action du this compound implique la liaison au facteur 1 de la protéine de choc thermique (HSF-1) et l'induction d'une liaison prolongée du HSF-1 aux éléments de l'ADN . Cette interaction conduit à la régulation à la hausse des protéines de choc thermique protectrices (HSP) d'une manière non stressante . Les cibles moléculaires du this compound comprennent le HSF-1 et les éléments de l'ADN auxquels le HSF-1 se lie. Les voies impliquées dans ce processus sont liées à la réponse au choc thermique et à l'induction des HSP .
Comparaison Avec Des Composés Similaires
Bimoclomol est similaire à d'autres co-inducteurs de protéines de choc thermique, tels que l'arimoclomol . Les deux composés ont montré qu'ils augmentaient l'expression des HSP et réduisaient la pathologie fonctionnelle et structurelle dans divers modèles animaux . this compound a une demi-vie plus courte que l'arimoclomol, ce qui a limité son développement . Arimoclomol, en revanche, a progressé vers des études cliniques humaines pour le traitement de la sclérose latérale amyotrophique et d'autres maladies orphelines . L'aspect unique du this compound est sa capacité à induire les HSP sans causer de stress, ce qui en fait un outil précieux pour les applications thérapeutiques .
Composés similaires::Propriétés
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130493-03-7 | |
| Record name | Bimoclomol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIMOCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
